1-Benzofuran-5-ylmethylamin

Übersicht

Beschreibung

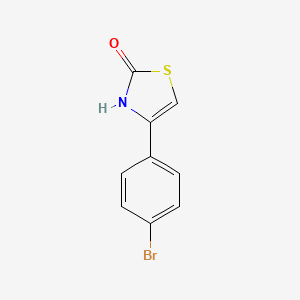

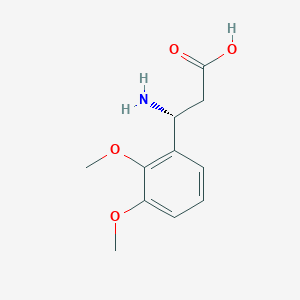

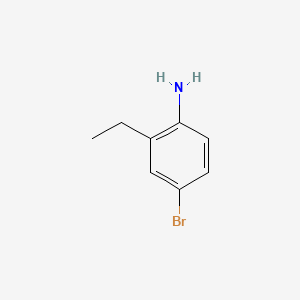

1-Benzofuran-5-ylmethylamine is a chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of 1-Benzofuran-5-ylmethylamine consists of a benzofuran ring attached to a methylamine group . The SMILES string for this compound is NCc1ccc2occc2c1 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antimikrobielle Wirkstoffe

1-Benzofuran-5-ylmethylamin wurde auf sein Potenzial zur Entwicklung neuer antimikrobieller Wirkstoffe untersucht. Der Benzofuran-Rest ist ein häufiges Merkmal in mehreren bioaktiven Verbindungen, und Modifikationen dieser Grundstruktur können zur Entwicklung neuer Antibiotika führen, um resistente Bakterienstämme zu bekämpfen .

Arzneimittelforschung: Hepatitis-C-Therapeutika

Die Derivate der Verbindung haben sich bei der Behandlung von Hepatitis C als vielversprechend erwiesen. Forscher haben makrocyclische Benzofuran-Verbindungen mit signifikanter antiviraler Aktivität gegen das Hepatitis-C-Virus identifiziert, was auf ein Potenzial als wirksame Therapeutika hindeutet .

Krebsbehandlung: Antikrebsmittel

Benzofuran-Derivate, einschließlich derer, die mit this compound verwandt sind, werden als Gerüste für die Entwicklung von Antikrebsmitteln eingesetzt. Ihre Fähigkeit, die Proliferation von Krebszellen zu stören, macht sie wertvoll für die Synthese neuer onkologischer Behandlungen .

Neurowissenschaften: Neuroprotektive Wirkstoffe

In den Neurowissenschaften besteht Interesse an Benzofuran-Derivaten als neuroprotektiven Wirkstoffen. Diese Verbindungen können Schutz vor neurodegenerativen Erkrankungen bieten, indem sie neuronale Schäden verhindern .

Organische Synthese: Bausteine

This compound dient als Baustein in der organischen Synthese. Seine Struktur ist entscheidend für die Konstruktion komplexer organischer Moleküle, die in verschiedenen chemischen Reaktionen und Prozessen eingesetzt werden können .

Materialwissenschaft: Organische Halbleiter

Der Benzofuran-Kern von this compound ist im Bereich der Materialwissenschaft von Bedeutung, insbesondere bei der Entwicklung organischer Halbleiter. Diese Materialien sind entscheidend für die Herstellung flexibler elektronischer Geräte .

Umweltwissenschaften: Abbau von Schadstoffen

Es wurden Untersuchungen zu Benzofuran-Derivaten durchgeführt, um ihre Rolle in den Umweltwissenschaften zu untersuchen, insbesondere im Abbau von Schadstoffen. Diese Verbindungen können möglicherweise verwendet werden, um schädliche Chemikalien in der Umwelt abzubauen .

Analytische Chemie: Chromatographiestandards

Schließlich kann this compound in der analytischen Chemie als Standard in der Chromatographie verwendet werden, um andere Substanzen in einer Probe zu identifizieren und zu quantifizieren .

Safety and Hazards

1-Benzofuran-5-ylmethylamine is classified as a hazardous substance. It can cause serious eye damage and severe skin burns . It may also cause respiratory irritation . Safety measures include not breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Benzofuran compounds, including 1-Benzofuran-5-ylmethylamine, have been the focus of numerous studies due to their wide range of biological and pharmacological applications . They are considered promising structures for the development of new drugs . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Wirkmechanismus

Target of Action

Benzofuran compounds, which 1-benzofuran-5-ylmethylamine is a derivative of, have been found to interact with lysozyme in enterobacteria phage t4 . Lysozyme is an enzyme that breaks down bacterial cell walls, which suggests that 1-Benzofuran-5-ylmethylamine may have antimicrobial properties.

Mode of Action

Benzofuran derivatives are known to interact with their targets through hydrophobic pockets and hydrogen bonds . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Benzofuran derivatives have been found to have extensive potential as antimicrobial agents , suggesting that they may affect pathways related to microbial growth and survival.

Result of Action

Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that 1-Benzofuran-5-ylmethylamine may have similar effects.

Biochemische Analyse

Biochemical Properties

1-Benzofuran-5-ylmethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 1-Benzofuran-5-ylmethylamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

1-Benzofuran-5-ylmethylamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Benzofuran-5-ylmethylamine can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell function . Additionally, it can influence cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 1-Benzofuran-5-ylmethylamine involves several key processes. At the molecular level, it binds to specific biomolecules, leading to changes in their structure and function. For instance, 1-Benzofuran-5-ylmethylamine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . Furthermore, 1-Benzofuran-5-ylmethylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzofuran-5-ylmethylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzofuran-5-ylmethylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1-Benzofuran-5-ylmethylamine in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Benzofuran-5-ylmethylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At high doses, 1-Benzofuran-5-ylmethylamine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant toxicity .

Metabolic Pathways

1-Benzofuran-5-ylmethylamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The interactions of 1-Benzofuran-5-ylmethylamine with specific enzymes and cofactors are crucial for its metabolic processing and overall biological activity .

Transport and Distribution

The transport and distribution of 1-Benzofuran-5-ylmethylamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 1-Benzofuran-5-ylmethylamine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

1-Benzofuran-5-ylmethylamine exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 1-Benzofuran-5-ylmethylamine can be targeted to other organelles, such as the endoplasmic reticulum and the nucleus, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s overall biological effects and mechanisms of action.

Eigenschaften

IUPAC Name |

1-benzofuran-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMIMSPBHXZKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383569 | |

| Record name | 1-Benzofuran-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37798-08-6 | |

| Record name | 5-Benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37798-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOFURAN-5-YL METHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)